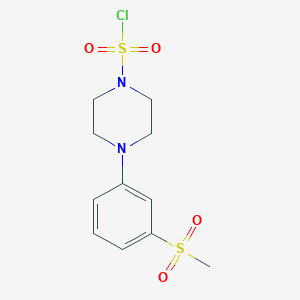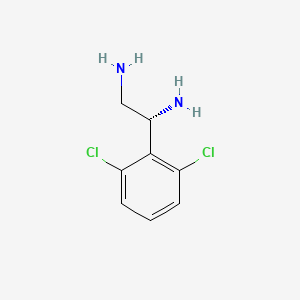
(r)-2-Amino-2-(isoquinolin-8-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(isoquinolin-8-yl)ethanol is a chiral compound that features an amino group and an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(isoquinolin-8-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and an appropriate chiral amino alcohol.
Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Catalysts and Reagents: Common reagents include reducing agents, protecting groups, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(isoquinolin-8-yl)ethanol may involve:
Large-Scale Synthesis: Utilizing batch reactors or continuous flow systems to produce the compound in large quantities.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
®-2-Amino-2-(isoquinolin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated isoquinoline derivatives.
科学的研究の応用
®-2-Amino-2-(isoquinolin-8-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(isoquinolin-8-yl)ethanol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Isoquinoline: A structural isomer with different chemical properties.
Tetrahydroisoquinoline: A reduced form with distinct biological activities.
1-(Isoquinolin-8-yl)ethanone: A related compound with a ketone functional group.
Uniqueness
®-2-Amino-2-(isoquinolin-8-yl)ethanol is unique due to its chiral nature and the presence of both an amino group and an isoquinoline moiety, which confer specific reactivity and potential biological activity.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(2R)-2-amino-2-isoquinolin-8-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)9-3-1-2-8-4-5-13-6-10(8)9/h1-6,11,14H,7,12H2/t11-/m0/s1 |
InChIキー |
UNBNAXHRHJRJFW-NSHDSACASA-N |
異性体SMILES |
C1=CC2=C(C=NC=C2)C(=C1)[C@H](CO)N |
正規SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


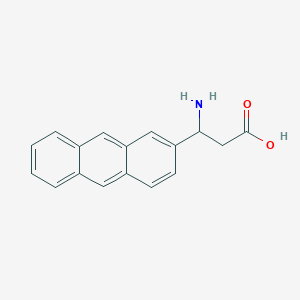
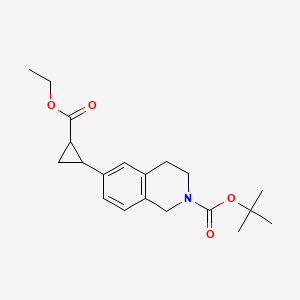
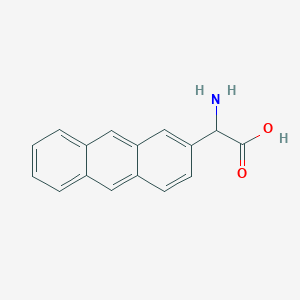
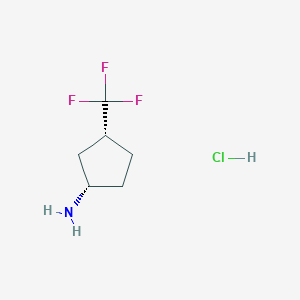
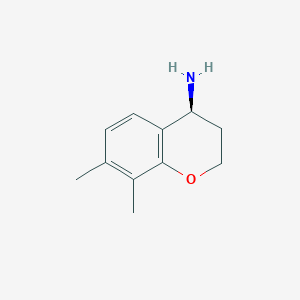
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)
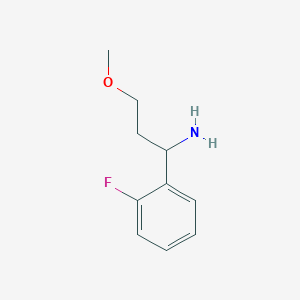
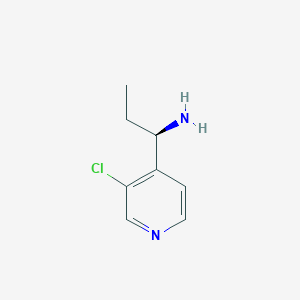
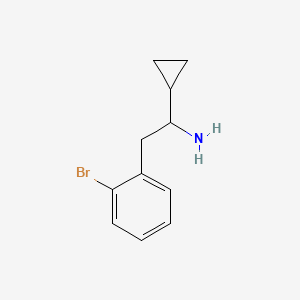
![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)
